molecular formula C25H35NO4S B608626 Lomibuvir CAS No. 1026785-55-6

Lomibuvir

Katalognummer: B608626
CAS-Nummer: 1026785-55-6
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: WPMJNLCLKAKMLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Lomibuvir undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.

    Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Lomibuvir is part of a class of antiviral agents known as NS5B polymerase inhibitors. Similar compounds in this class include:

What sets this compound apart is its specific binding to the thumb domain of the NS5B polymerase, which results in unique conformational changes and inhibition patterns. This specificity contributes to its effectiveness against certain genotypes of the hepatitis C virus .

Biologische Aktivität

Lomibuvir is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) polymerase, specifically targeting the thumb site of the NS5B polymerase. Its biological activity has been explored through various studies, revealing its potential in treating HCV and other viral infections.

This compound operates by inhibiting the transition from the initiation to elongation phase of RNA synthesis in viral replication. This mechanism is characterized by:

  • Inhibition of RNA Synthesis : this compound does not block the initiation or elongation of RNA synthesis directly but slows down the transition between these phases, leading to an increase in abortive RNA products during HCV replication .
  • Interaction with Viral Proteins : It has shown strong interactions with viral proteins, including NSP3 and envelope glycoproteins, which are critical for viral assembly and replication .

Biological Effects and Research Findings

  • Antiviral Activity :
    • In vitro studies demonstrated that this compound exhibits antiviral effects against various viruses, including chikungunya virus (CHIKV) and dengue virus (DENV). It was part of a screening involving 14 FDA-approved drugs, showing significant activity against CHIKV .
    • The compound has been tested alongside other antivirals, revealing its potential for combination therapies, especially in chronic HCV infections where it was used in conjunction with protease inhibitors like telaprevir .
  • Cellular Interactions :
    • This compound modulates cellular gene expression, influencing factors such as c-myc and p53. It can repress CDKN1A, disrupting normal cell cycle regulation and potentially affecting tumor growth dynamics .
    • It interacts with dendritic cells, leading to a down-regulation of T-lymphocyte proliferation, which may have implications for immune response modulation .

Clinical Trials and Case Studies

This compound has undergone several clinical trials to evaluate its efficacy in treating chronic HCV:

  • Phase 2 Trials : Clinical trials have shown that this compound can lead to significant viral breakthroughs when combined with other antiviral agents without the need for interferon or ribavirin .
  • Efficacy Against Genotype Variants : Studies indicated variable responses based on HCV genotypes, with certain mutations conferring resistance to treatment regimens including this compound .

Data Summary

The following table summarizes key findings from research studies on this compound's biological activity:

Study/TrialVirus TargetedMechanismKey Findings
Punekar et al. (2022)CHIKVInhibition of viral replicationSignificant antiviral activity observed in vitro; potential for co-infection treatment
FDA Clinical TrialsHCVNNI targeting NS5B polymeraseDemonstrated efficacy in reducing viral load; significant breakthroughs noted in combination therapy
Kinetic StudiesHCVTransition inhibitionThis compound slows transition from initiation to elongation in RNA synthesis; increases abortive RNA products

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Lomibuvir against HCV NS5B polymerase?

this compound selectively inhibits HCV NS5B polymerase by binding to the thumb pocket 2 domain (a non-nucleoside allosteric site), with a dissociation constant (Kd) of 17 nM . It preferentially suppresses RNA elongation rather than de novo RNA synthesis, as demonstrated in subgenomic replicon assays (EC₅₀ = 5.2 nM for genotype 1b/Con1) . Methodologically, surface plasmon resonance (SPR) and enzymatic assays are critical for validating binding kinetics and inhibition specificity .

Q. How is the EC₅₀ of this compound determined in HCV replication studies?

EC₅₀ values are derived from dose-response curves using HCV subgenomic replicons (e.g., genotype 1b/Con1) in Huh-7 hepatoma cells. Replicon RNA levels are quantified via RT-qPCR or luciferase reporter assays after 48–72 hours of drug treatment. This compound’s EC₅₀ of 5.2 nM reflects its potency in suppressing viral RNA synthesis . Parallel cytotoxicity assays (e.g., MTT) ensure selective antiviral activity .

Q. What experimental models are suitable for studying this compound’s antiviral activity?

Key models include:

  • Subgenomic replicons : For genotype-specific efficacy profiling (e.g., 1b/Con1 vs. 3a) .
  • Enzymatic assays : Recombinant NS5B polymerase assays to measure RNA synthesis inhibition .
  • Resistance selection studies : Long-term replicon passaging under this compound pressure to identify mutations (e.g., L419S, R422K) .
  • Biophysical methods : Hydrogen/deuterium exchange (HDX-MS) to map conformational changes induced by this compound binding .

Advanced Research Questions

Q. How do resistance-associated mutations (e.g., L419S, M423T) affect this compound’s binding and efficacy?

Mutations in NS5B thumb domain residues (e.g., L419, M423, I482) reduce this compound’s binding affinity by destabilizing interactions with thumb pocket 2. For example, L419S increases Kd by >10-fold in SPR assays and elevates EC₅₀ in replicon models . Resistance profiling involves:

  • Site-directed mutagenesis : Introducing mutations into replicons or recombinant NS5B.
  • SPR binding kinetics : Comparing mutant vs. wild-type Kd and Bmax values .
  • Replicon fitness assays : Assessing viral replication capacity in the presence of mutations .

Q. What biophysical evidence supports this compound’s allosteric inhibition of NS5B polymerase dynamics?

HDX-MS studies reveal that this compound rigidifies NS5B by reducing solvent accessibility in the thumb domain (residues 419–486) and palm domain (residues 345–360). This suppression of conformational dynamics correlates with enzymatic inhibition, as shown by reduced RNA synthesis rates in stopped-flow assays . Comparative studies with other thumb site II inhibitors (e.g., Filibuvir, GS-9669) highlight this compound’s superior rigidification effect .

Q. How can researchers resolve contradictions between this compound’s binding affinity and functional inhibition in NS5B truncation mutants?

Truncation of NS5B’s C-terminal tail (Δ21 or Δ55 constructs) abolishes enzymatic inhibition despite retained this compound binding, as shown by SPR and thermal shift assays. This suggests that allosteric inhibition requires intact structural elements (e.g., β-loop) for communication between thumb and catalytic sites. Researchers should:

  • Use full-length NS5B in functional assays.
  • Combine HDX-MS with mutagenesis to identify critical inter-domain interactions .

Q. What methodologies validate this compound’s off-target effects in non-HCV systems (e.g., SARS-CoV-2, colorectal cancer)?

  • SARS-CoV-2 : Measure viral RNA reduction (e.g., 1-log decrease at 6.25 µM) via plaque assays and RT-qPCR in Vero E6 cells. Molecular docking predicts weak binding to SARS-CoV-2 Mpro (Glide score = -7.86) .
  • Cancer : Assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest (S-phase blockade) in colorectal cancer cell lines (e.g., HCT-116) at 5–20 µM .

Q. Methodological Considerations

Q. How should researchers design dose-ranging studies for this compound in combination therapies?

Use factorial experimental designs to evaluate additive/synergistic effects with direct-acting antivirals (DAAs). For example:

  • Fixed-ratio combinations : Calculate combination indices (CI) via the Chou-Talalay method.
  • Resistance prevention : Co-administer this compound with protease inhibitors (e.g., Telaprevir) to delay resistance emergence .

Q. What statistical approaches are recommended for analyzing this compound’s antiviral data?

  • Dose-response curves : Fit data to a four-parameter logistic model (variable slope) using software like GraphPad Prism.
  • Resistance studies : Apply Fisher’s exact test to compare mutation frequencies in drug-treated vs. control replicons.
  • HDX-MS data : Use ANOVA with Tukey’s post-hoc test to assess deuterium uptake differences .

Eigenschaften

IUPAC Name

5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJNLCLKAKMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025603
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026785-55-6
Record name Lomibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1sc(C#CC(C)(C)C)cc1N(C(=O)C1CCC(C)CC1)C1CCC(O)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.